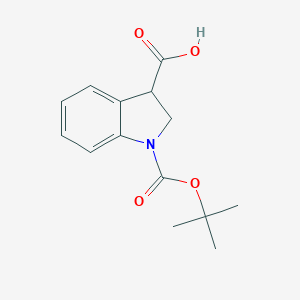

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCIMEGPCAVHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599285 | |

| Record name | 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177201-79-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid

Introduction

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, commonly referred to as N-Boc-indoline-3-carboxylic acid, is a synthetic amino acid derivative widely utilized as a building block in organic synthesis and medicinal chemistry. Its structure consists of an indoline core, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group at the 3-position. This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents and other bioactive molecules. This guide provides a comprehensive overview of its physical properties, the experimental methods used to determine them, and a representative synthetic workflow.

Physical and Chemical Properties

The key physical and chemical identifiers for 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid are summarized below. These properties are fundamental for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 177201-79-5 | [1] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not consistently reported in publicly available literature. | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, methanol, and ethyl acetate, as well as in aqueous base solutions.[2][3] Sparingly soluble in water and nonpolar solvents. | |

| pKa | Estimated to be in the range of 4-5, which is typical for a carboxylic acid functional group.[4] | |

| Storage | Sealed in a dry environment at 2-8°C.[1] |

Experimental Protocols

The determination of the physical properties of a chemical compound relies on standardized laboratory techniques. The following sections detail the general experimental protocols applicable for characterizing 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[5]

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground into a powder.[5] The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently on a hard surface, or dropped through a long vertical tube, to pack the solid into the sealed bottom end to a height of 2-3 mm.[6]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]

-

Heating and Observation: The apparatus is heated rapidly to approximately 20°C below the expected melting point.[5] The heating rate is then reduced to a slow and steady 1-2°C per minute.

-

Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid becomes visible and the temperature at which the entire sample has completely melted into a clear liquid.[7] This range is reported as the melting point.

Solubility Determination

Solubility tests provide insight into the polarity and functional groups of a compound, guiding the choice of solvents for reactions, extractions, and chromatography.[2]

Methodology:

-

Sample and Solvent Preparation: A small, pre-weighed amount of the compound (e.g., 25 mg) is placed into a test tube.[3]

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL) is added in small portions.[3]

-

Agitation and Observation: After each addition, the test tube is shaken vigorously for a set period, typically 60 seconds.[2] The sample is visually inspected to determine if it has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.

-

Systematic Testing: This procedure is systematically repeated with a range of solvents, including water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), and various organic solvents (e.g., methanol, hexane, diethyl ether) to create a complete solubility profile.[8][9] Solubility in aqueous base (NaOH, NaHCO₃) is a strong indicator of an acidic functional group like a carboxylic acid.[9]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[10]

Methodology:

-

Solution Preparation: A precise weight of the carboxylic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[11]

-

Apparatus Calibration: A pH meter is calibrated using standard buffer solutions (typically at pH 4, 7, and 10).[11]

-

Titration: The solution of the acid is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.[11] A standardized solution of a strong base, such as 0.1 M NaOH, is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the NaOH titrant, allowing the system to equilibrate.[11]

-

Data Analysis: The collected data (pH versus volume of NaOH added) is plotted to generate a titration curve. The equivalence point is identified as the point of steepest inflection on the curve. The volume of NaOH at the equivalence point is used to find the half-equivalence point. The pKa is equal to the pH of the solution at this half-equivalence point, as described by the Henderson-Hasselbalch equation.[10]

Logical Workflow Visualization

The following diagram illustrates a standard and efficient workflow for the synthesis of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid via N-Boc protection. This reaction is fundamental in peptide synthesis and the creation of complex molecular architectures.

Caption: Synthetic workflow for the N-Boc protection of Indoline-3-carboxylic acid.

References

- 1. 177201-79-5|1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. chem.ws [chem.ws]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. web.williams.edu [web.williams.edu]

- 11. creative-bioarray.com [creative-bioarray.com]

In-Depth Technical Guide: 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid

CAS Number: 177201-79-5

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, a key intermediate in contemporary pharmaceutical research and development. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its role in the creation of novel therapeutic agents.

Chemical Properties and Data

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, also known as 1-Boc-indoline-3-carboxylic acid, is a derivative of indoline, a bicyclic heterocyclic amine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and utility in multi-step organic syntheses.

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | 177201-79-5 | [1][2] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Molecular Weight | 263.29 g/mol | |

| Appearance | Typically a powder | [1] |

| Purity | Commonly available at ≥98% | [1] |

| Application | Intermediate in chemical synthesis | [1] |

Table 2: Spectroscopic Data (Predicted and/or from related structures)

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.5 ppm), the indoline ring protons, and the carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and carboxylic acid groups (~150-180 ppm), the quaternary carbon of the Boc group, and carbons of the indoline ring. |

| Mass Spectrometry | [M+H]⁺ peak expected around m/z 264.12. |

Note: Specific, experimentally obtained spectroscopic data for this exact compound is not widely published. The data presented is based on general knowledge of similar structures and information from chemical suppliers.

Synthesis and Experimental Protocols

A common strategy involves the reduction of the corresponding indole derivative, followed by Boc protection.

Illustrative Experimental Protocol: Synthesis of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid

This protocol is a representative example based on general procedures for similar compounds.

Step 1: Reduction of Indole-3-carboxylic acid (if starting from this material)

-

Reaction Setup: In a round-bottom flask, dissolve Indole-3-carboxylic acid in a suitable solvent such as methanol.

-

Reduction: Add a reducing agent, for example, magnesium turnings, portion-wise under an inert atmosphere. The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield crude indoline-3-carboxylic acid.

Step 2: N-Boc Protection

-

Reaction Setup: Dissolve the crude indoline-3-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Addition of Reagents: Add a base, such as sodium hydroxide, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same organic solvent.

-

Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is acidified with a mild acid (e.g., citric acid) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid.

References

A Comprehensive Technical Guide to 1-(tert-Butoxycarbonyl)indoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(tert-butoxycarbonyl)indoline-3-carboxylic acid, a key building block in medicinal chemistry and pharmaceutical development. This document details its chemical properties, outlines a potential synthetic pathway, and discusses its applications in drug discovery.

Core Compound Properties

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, also known as N-Boc-indoline-3-carboxylic acid, is a derivative of indoline, a bicyclic heterocyclic amine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and utility in multi-step organic syntheses.

| Property | Value |

| Molecular Weight | 263.29 g/mol |

| Molecular Formula | C₁₄H₁₇NO₄ |

| CAS Number | 177201-79-5 |

| Appearance | White to off-white powder |

| Storage Conditions | 0-8°C |

Synthetic Pathway and Experimental Protocol

While specific, detailed experimental protocols for the synthesis of 1-(tert-butoxycarbonyl)indoline-3-carboxylic acid are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach involves the protection of the indoline nitrogen followed by carboxylation. The following is a generalized, conceptual experimental protocol.

Conceptual Synthesis Workflow:

A conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Boc Protection of Indoline

-

Reaction Setup: In a round-bottom flask, dissolve indoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, for example triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(tert-butoxycarbonyl)indoline.

-

Purification: Purify the crude product by flash column chromatography.

Experimental Protocol: Carboxylation at the C3 Position (Conceptual)

Carboxylation of N-Boc-indoline can be challenging. The following represents a conceptual approach and would require significant optimization.

-

Lithiation: Dissolve 1-(tert-butoxycarbonyl)indoline in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).

-

Addition of Organolithium Reagent: Slowly add a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), to deprotonate the C3 position.

-

Quenching with Carbon Dioxide: Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice.

-

Acidic Work-up: Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by recrystallization or column chromatography to yield 1-(tert-butoxycarbonyl)indoline-3-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid serves as a versatile scaffold in the synthesis of a wide range of biologically active molecules. The indoline core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.

Role as a Versatile Intermediate:

The Boc-protected nitrogen allows for selective chemical transformations at other positions of the indoline ring. The carboxylic acid functional group at the C3 position provides a convenient handle for various coupling reactions, such as amide bond formation, to build more complex molecular architectures. This makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

Therapeutic Potential of Indoline Derivatives:

While specific biological targets for 1-(tert-butoxycarbonyl)indoline-3-carboxylic acid itself are not well-documented, the broader class of indoline-containing molecules has shown significant potential in various therapeutic areas. The structural rigidity and synthetic tractability of the indoline scaffold make it an attractive framework for the design of novel therapeutics.

Application of the compound in a typical drug discovery workflow.

Derivatives of the closely related indole-3-carboxylic acid have been investigated for a range of biological activities, including as inhibitors of the Bcl-2/Mcl-1 proteins in cancer therapy and as modulators of the auxin signaling pathway in plants. It is plausible that derivatives of 1-(tert-butoxycarbonyl)indoline-3-carboxylic acid could be explored for similar or novel biological targets. The saturated five-membered ring of the indoline structure, in contrast to the aromatic pyrrole ring of indole, provides a different three-dimensional shape that can lead to altered binding affinities and selectivities for biological targets.

This compound is particularly valuable for the development of therapeutics targeting neurological disorders, where the indoline scaffold is a common motif.[1][2] Its utility in peptide synthesis also highlights its importance in constructing complex biomolecules with potential therapeutic applications.

References

Elucidation of the Chemical Structure of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. This document details the spectroscopic data and analytical methodologies used to confirm the chemical structure of this versatile indoline derivative.

Physicochemical Properties

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, also known as N-Boc-indoline-3-carboxylic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 177201-79-5 |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid |

Spectroscopic Data for Structural Confirmation

The structural confirmation of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.8-8.1 | Doublet | 1H | Aromatic Proton |

| ~7.1-7.5 | Multiplet | 3H | Aromatic Protons |

| ~4.5-4.8 | Triplet | 1H | Methine Proton (-CH) |

| ~3.5-3.8 | Multiplet | 2H | Methylene Protons (-CH₂) |

| 1.50 | Singlet | 9H | tert-Butyl Protons (-C(CH₃)₃) |

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | Carboxylic Acid Carbonyl (C=O) |

| ~150-155 | Carbamate Carbonyl (C=O) |

| ~140-145 | Aromatic Quaternary Carbon |

| ~120-130 | Aromatic CH Carbons |

| ~115-120 | Aromatic CH Carbon |

| ~80-85 | tert-Butyl Quaternary Carbon |

| ~55-60 | Methine Carbon (-CH) |

| ~45-50 | Methylene Carbon (-CH₂) |

| ~28 | tert-Butyl Methyl Carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid exhibits characteristic absorption bands.[1][2]

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| ~2850-3000 | C-H Stretch | Aliphatic & Aromatic |

| ~1760-1690 | C=O Stretch | Carbamate Carbonyl |

| ~1690-1710 | C=O Stretch | Carboxylic Acid Carbonyl |

| ~1580-1620 | C=C Stretch | Aromatic Ring |

| ~1320-1210 | C-O Stretch | Carboxylic Acid & Carbamate |

| ~1150-1200 | C-N Stretch | Carbamate |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, the expected molecular ion peak [M]+ would be observed at m/z 263. A common fragmentation pattern involves the loss of the tert-butoxycarbonyl group.

| m/z | Interpretation |

| 263 | [M]⁺ (Molecular Ion) |

| 207 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 162 | [M - Boc]⁺ (Loss of tert-butoxycarbonyl group) |

| 144 | [Indoline-3-carboxylic acid - H]⁺ |

| 117 | Further fragmentation of the indoline ring |

Synthesis and Experimental Protocols

The synthesis of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is typically achieved by the protection of the nitrogen atom of indoline-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group.

Synthetic Pathway

Caption: Synthesis of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid.

Experimental Protocol: N-Boc Protection of Indoline-3-carboxylic Acid

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

-

Indoline-3-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve indoline-3-carboxylic acid (1 equivalent) in the chosen solvent (e.g., a mixture of THF and water).

-

Basification: Cool the solution in an ice bath and add the base (e.g., triethylamine, 1.5-2 equivalents, or an aqueous solution of NaOH) dropwise while stirring.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

-

Add water to the residue and wash with a non-polar solvent like hexane or diethyl ether to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with 1M HCl. This will precipitate the product.

-

Extract the product with an organic solvent such as ethyl acetate (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

This guide provides the essential information for the structural elucidation of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid. The presented data and protocols are intended to assist researchers in the synthesis and characterization of this important molecule for applications in drug discovery and development.

References

A Technical Guide to 1-(tert-Butoxycarbonyl)indoline-3-carboxylic Acid

Abstract: This document provides a comprehensive technical overview of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, a key heterocyclic building block for professionals in pharmaceutical research and organic synthesis. It details the compound's chemical properties, a representative synthetic protocol, its applications in medicinal chemistry, and essential safety information. The inclusion of a detailed experimental workflow and structured data tables is intended to support advanced research and development activities.

Chemical Identity and Properties

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is a derivative of indoline, a saturated bicyclic heteroamine. The molecule features a carboxylic acid group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen. This Boc group is crucial in synthetic chemistry, as it deactivates the nitrogen, preventing it from participating in unwanted side reactions while enabling selective modifications elsewhere on the molecule.

Synonyms: N-Boc-indoline-3-carboxylic acid, 1-Boc-indoline-3-carboxylic acid CAS Number: 177201-79-5[1]

Quantitative physicochemical data, based on the closely related isomer 1-(tert-butoxycarbonyl)indoline-7-carboxylic acid, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇NO₄ | [2] |

| Molecular Weight | 263.29 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 182 °C (decomposes) | |

| Storage Temperature | -20°C, sealed, away from moisture | [3] |

Synthesis Protocol and Workflow

The most direct synthesis of 1-(tert-butoxycarbonyl)indoline-3-carboxylic acid involves the N-protection of the parent compound, indoline-3-carboxylic acid, using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.

Experimental Protocol: N-Boc Protection of Indoline-3-carboxylic Acid

Objective: To synthesize 1-(tert-butoxycarbonyl)indoline-3-carboxylic acid from indoline-3-carboxylic acid.

Reagents and Materials:

-

Indoline-3-carboxylic acid (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Sodium bicarbonate (NaHCO₃) (2.5 equivalents)

-

Solvent: 1,4-Dioxane and Water (e.g., 1:1 mixture)

-

Ethyl acetate (for extraction)

-

1 M Hydrochloric acid (HCl) (for acidification)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) (for drying)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Suspend indoline-3-carboxylic acid in a 1:1 mixture of dioxane and water in a round-bottom flask.

-

Base Addition: Add sodium bicarbonate to the suspension and stir until the solid dissolves, forming the sodium salt of the carboxylic acid.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup (Quenching): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Washing: Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 using 1 M HCl. The product should precipitate as a solid.

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude solid by recrystallization or column chromatography to obtain pure 1-(tert-butoxycarbonyl)indoline-3-carboxylic acid.

Synthetic Workflow Diagram

Applications in Drug Discovery and Organic Synthesis

The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid serves as a valuable intermediate for accessing novel derivatives with therapeutic potential.

-

Pharmaceutical Intermediate: It is a key building block for synthesizing more complex molecules, particularly in the development of novel drugs targeting neurological disorders.[2] The carboxylic acid handle allows for amide bond formation, while the Boc-protected nitrogen ensures stability during these transformations.

-

Scaffold for Biologically Active Molecules: The indoline core is associated with a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] This compound provides a convenient entry point for exploring these activities.

-

Structure-Activity Relationship (SAR) Studies: In drug design, this molecule is used to systematically modify the indoline structure, helping researchers understand how chemical changes affect a compound's biological efficacy and safety profile.[2]

-

Role of the Boc Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable under a wide variety of reaction conditions but can be easily removed under acidic conditions. This feature is essential for multi-step synthetic campaigns where precise control over reactivity is required.[2]

Safety and Handling

While specific hazard data for 1-(tert-butoxycarbonyl)indoline-3-carboxylic acid is limited, information from closely related analogs provides a basis for safe handling protocols. The data below is derived from the corresponding indole derivative and the 7-carboxylic acid indoline isomer.

| Hazard Class | GHS Code | Description | Source Compound |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Indole Analog[4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Indole Analog[4] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | Indoline-7-COOH |

| Respiratory Irritation | H335 | May cause respiratory irritation | Indole Analog[4] |

| Hazardous to Aquatic Life | H400 | Very toxic to aquatic life | Indoline-7-COOH |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Use a dust mask or work in a ventilated hood to avoid inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is a strategically important molecule for chemical and pharmaceutical research. Its pre-protected nitrogen and reactive carboxylic acid group make it an ideal starting material for the synthesis of diverse indoline derivatives. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel therapeutics and complex organic molecules.

References

- 1. 177201-79-5|1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid | 143262-20-8 [sigmaaldrich.com]

- 4. 1-((tert-butoxy)carbonyl)-1H-indole-3-carboxylic acid | C14H15NO4 | CID 53440486 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid (CAS No. 177201-79-5). This compound, with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29, is a key intermediate in various synthetic applications within the pharmaceutical and chemical industries. Accurate spectroscopic analysis is paramount for its quality control and for monitoring its progression in chemical reactions.

Spectroscopic Data Summary

Precise, experimentally-derived quantitative data for 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is not available in the searched public domain resources. However, based on the structure, the expected spectral characteristics are outlined below. Researchers are advised to acquire experimental data on their specific samples for accurate characterization.

Table 1: Expected ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| tert-Butyl (9H) | 1.4 - 1.6 | Singlet | Characteristic signal for the Boc protecting group. |

| CH₂ (indoline ring, 2H) | 3.0 - 3.5 | Multiplet | Diastereotopic protons, may show complex splitting. |

| CH (indoline ring, 1H) | 4.0 - 4.5 | Multiplet | Chiral center, coupling to adjacent CH₂ protons. |

| Aromatic (4H) | 7.0 - 8.0 | Multiplets | Signals corresponding to the benzene ring of the indoline core. |

| COOH (1H) | > 10 | Broad Singlet | Acidic proton, chemical shift is concentration and solvent dependent. |

Table 2: Expected ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| tert-Butyl (CH₃)₃ | 28 - 29 | Three equivalent methyl groups of the Boc group. |

| tert-Butyl Quaternary C | 80 - 82 | Quaternary carbon of the Boc group. |

| CH₂ (indoline ring) | 30 - 40 | |

| CH (indoline ring) | 55 - 65 | |

| Aromatic Carbons | 110 - 150 | Six signals expected for the benzene ring carbons. |

| Carbonyl (Boc) | 150 - 155 | Carbonyl carbon of the tert-butoxycarbonyl group. |

| Carbonyl (Carboxylic Acid) | 170 - 180 | Carbonyl carbon of the carboxylic acid group. |

Table 3: Expected Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Boc group) | ~1700 | Strong |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong |

| C-N Stretch | 1200 - 1300 | Medium |

| C-O Stretch | 1000 - 1300 | Strong |

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 264.12 | Molecular ion peak in positive ion mode. |

| [M-H]⁻ | 262.11 | Molecular ion peak in negative ion mode. |

| [M-C₄H₉]⁺ | 208.06 | Loss of the tert-butyl group. |

| [M-Boc+H]⁺ | 164.07 | Loss of the Boc protecting group. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Perform phase and baseline corrections. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

3. ¹³C NMR Acquisition:

-

Instrument: Same as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

-

Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Perform phase and baseline corrections and reference the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

-

Add 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.

-

Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.

2. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact.

3. Data Acquisition:

-

Place the prepared sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Collect and average a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment (or clean ATR crystal) which will be automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

2. Data Acquisition (Electrospray Ionization - ESI):

-

Ionization Mode: ESI, in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ respectively.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

-

Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion to observe characteristic fragmentation patterns, such as the loss of the Boc group.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid.

Caption: Generalized workflow for spectroscopic analysis.

In-Depth Technical Guide: 1H NMR Spectrum of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid. This document outlines the predicted chemical shifts, provides a comprehensive experimental protocol for acquiring such a spectrum, and visualizes the molecular structure and experimental workflow.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is predicted to exhibit distinct signals corresponding to the protons of the indoline ring, the tert-butoxycarbonyl (Boc) protecting group, and the carboxylic acid. The predicted data, based on the analysis of similar structures and substituent effects, is summarized in the table below. The exact chemical shifts can vary depending on the solvent and concentration used.

Table 1: Predicted 1H NMR Data for 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| COOH | 10.0 - 12.0 | broad singlet | 1H | - |

| H-7 | ~7.8 - 8.0 | doublet | 1H | ~7.5 - 8.0 |

| H-4, H-5, H-6 | ~6.8 - 7.3 | multiplet | 3H | - |

| H-3 | ~4.5 - 4.7 | triplet or dd | 1H | ~8.0 - 9.0 |

| H-2a | ~4.2 - 4.4 | doublet of doublets | 1H | ~11.0, ~8.0 |

| H-2b | ~3.8 - 4.0 | doublet of doublets | 1H | ~11.0, ~9.0 |

| C(CH3)3 | ~1.5 | singlet | 9H | - |

Molecular Structure and Experimental Workflow

The following diagrams illustrate the chemical structure of the target compound and a typical workflow for its 1H NMR analysis.

Experimental Protocol

This section details a standard procedure for obtaining a high-quality 1H NMR spectrum of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid.

Materials and Equipment:

-

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid (5-10 mg)

-

Deuterated solvent (e.g., CDCl3, DMSO-d6), 0.6-0.7 mL

-

5 mm NMR tubes

-

Pipettes and glassware

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (Chloroform-d or DMSO-d6 are common choices) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

-

Sample Transfer:

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

The final sample height in the tube should be approximately 4-5 cm.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

Data Acquisition:

-

Acquire a standard 1H NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer are:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-2 seconds

-

Acquisition time: 2-4 seconds

-

Spectral width: ~16 ppm

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl3 at 7.26 ppm, DMSO-d6 at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Identify the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants for relevant signals.

-

Assign the peaks to the corresponding protons in the molecule based on their chemical shift, integration, and multiplicity.

-

This comprehensive guide provides the necessary information for the analysis and interpretation of the 1H NMR spectrum of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, serving as a valuable resource for researchers in the field of drug discovery and development.

An In-Depth Technical Guide on the 13C NMR of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted 13C NMR data, offering a robust reference for researchers engaged in its synthesis and characterization.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid. These predictions are based on established computational models and provide expected values for the carbon environments within the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

| C=O (Carboxylic Acid) | 175.0 | Carbonyl carbon of the carboxylic acid group. |

| C=O (Boc) | 152.0 | Carbonyl carbon of the tert-butoxycarbonyl protecting group. |

| C-3a | 140.0 | Aromatic quaternary carbon adjacent to the nitrogen atom. |

| C-7a | 130.0 | Aromatic quaternary carbon at the ring junction. |

| C-5 | 128.0 | Aromatic CH carbon. |

| C-6 | 124.0 | Aromatic CH carbon. |

| C-4 | 123.0 | Aromatic CH carbon. |

| C-7 | 115.0 | Aromatic CH carbon. |

| C(CH3)3 (Boc) | 82.0 | Quaternary carbon of the tert-butyl group. |

| C-3 | 55.0 | Methine carbon at the 3-position of the indoline ring. |

| C-2 | 45.0 | Methylene carbon at the 2-position of the indoline ring. |

| C(CH3)3 (Boc) | 28.0 | Methyl carbons of the tert-butyl group. |

Experimental Protocol for 13C NMR Spectroscopy

The following is a general experimental protocol for acquiring a 13C NMR spectrum of an organic compound like 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid.

1. Sample Preparation:

-

Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key resonances of the analyte.

-

Filter the solution into a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The 13C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.

-

The instrument should be properly tuned and shimmed for the specific sample and solvent to achieve optimal resolution and line shape.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used for routine 13C NMR.

-

Acquisition Time (AQ): Typically set between 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining quantitative data, although longer delays may be necessary for quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from several hundred to several thousand) is usually required to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in organic molecules.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

-

Integrate the peaks if quantitative analysis is desired, keeping in mind that the Nuclear Overhauser Effect (NOE) can affect the accuracy of integrations in proton-decoupled spectra.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid, culminating in the acquisition of its 13C NMR spectrum.

Biological Activity of Boc-indoline-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Boc-indoline-3-carboxylic acid derivatives. The indoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antiviral, and antimicrobial activities. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen offers a versatile handle for synthetic modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This document details the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.

Biological Activities and Quantitative Data

Boc-indoline-3-carboxylic acid derivatives have been investigated for various biological activities. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.

Anticancer Activity

Derivatives of indole-3-carboxylic acid have shown significant potential as anticancer agents, with some acting as dual inhibitors of Bcl-2 and Mcl-1 proteins.[1]

| Compound Reference | Target | Assay | Ki (µM) | Cell Line | IC50 (µM) | Citation |

| Compound 17 | Bcl-2 | Fluorescence Polarization | 0.26 | - | - | [1] |

| Compound 17 | Mcl-1 | Fluorescence Polarization | 0.072 | - | - | [1] |

| Compound 31 | Bcl-2/Mcl-1 | Fluorescence Polarization | - | - | - | [1] |

| T1089 | - | MTT Assay | - | A549 | 33.4 ± 1.3 | [2] |

| CPA (reference) | - | MTT Assay | - | A549 | 4200 ± 300 | [2] |

Antiviral Activity

A notable derivative of indole-3-carboxylic acid has demonstrated potent antiviral activity against SARS-CoV-2.[3][4]

| Compound | Virus | Assay | IC50 (µg/mL) | Selectivity Index (SI) | Citation |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride | SARS-CoV-2 | - | 1.06 | 78.6 | [3][4] |

Antimicrobial Activity

Indole-3-carboxamide-polyamine conjugates have been evaluated for their antimicrobial activity against a panel of bacteria and fungi.[5]

| Compound | S. aureus (MIC, µM) | MRSA (MIC, µM) | P. aeruginosa (MIC, µM) | E. coli (MIC, µM) | A. baumannii (MIC, µM) | C. neoformans (MIC, µM) | Citation |

| 12a | 69.8 | 22.3 | >279 | 139 | >45 | - | [5] |

| 13b | ≤0.28 | ≤0.28 | - | - | ≤0.28 | ≤0.28 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of Boc-indoline-3-carboxylic acid derivatives, adapted from established procedures.

General Synthesis of Indole-3-carboxamide Derivatives

This protocol describes a general method for the amide coupling of an indole-3-carboxylic acid with a primary amine.[5][6]

Materials:

-

Indole-3-carboxylic acid (1.0 equiv.)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.)

-

Hydroxybenzotriazole (HOBt) (1.2 equiv.)

-

N,N-Diisopropylethylamine (DIPEA) (2.7 equiv.)

-

Primary amine (0.45 equiv.)

-

Dry Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve the indole-3-carboxylic acid, EDC·HCl, and HOBt in dry CH₂Cl₂. Add DIPEA to the mixture and stir at 0 °C for 10-15 minutes.

-

Amine Addition: In a separate flask, dissolve the primary amine in a small amount of dry CH₂Cl₂. Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Dilute the reaction mixture with CH₂Cl₂. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and water.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell line (e.g., A549)

-

Complete cell culture medium

-

Boc-indoline-3-carboxylic acid derivative stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the diluted compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of plaques caused by viral infection.

Materials:

-

Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock

-

Culture medium

-

Agarose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayer with the virus for 1 hour at 37°C.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with agarose medium containing various concentrations of the test compound.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Materials:

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compound stock solution

-

96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of indole derivatives are often attributed to their interaction with specific cellular signaling pathways. While the precise mechanisms for all Boc-indoline-3-carboxylic acid derivatives are still under investigation, related indole compounds have been shown to modulate key pathways involved in cancer progression.

Inhibition of Bcl-2 Family Proteins

Several indole-3-carboxylic acid derivatives have been designed as inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, such as Bcl-2 and Mcl-1.[1] By binding to the BH3 groove of these proteins, they disrupt the protein-protein interactions that prevent apoptosis, thereby promoting programmed cell death in cancer cells.

References

- 1. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Discovery and Development of Indole-3-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemistry. Possessing a privileged scaffold, these molecules have been extensively explored for a wide range of therapeutic and biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of indole-3-carboxylic acid derivatives, with a focus on their applications as anticancer, antihypertensive, and herbicidal agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

Synthetic Methodologies

The synthesis of indole-3-carboxylic acid derivatives has been approached through various strategies, often tailored to achieve specific substitution patterns on the indole ring. Common methods include the Fischer indole synthesis, where a phenylhydrazine and an aldehyde or ketone are reacted in the presence of an acid catalyst, and palladium-catalyzed cross-coupling reactions for more complex modifications.[1]

General Experimental Protocol: One-Pot Synthesis of 4-Aminoindole-3-carboxylic Acids

A notable and efficient method is the palladium-catalyzed one-pot synthesis of 4-aminoindole-3-carboxylic acids. This approach combines nucleophilic substitution and C-N cross-coupling in a single reaction vessel, offering high efficiency and broad functional group tolerance.[1]

Materials:

-

4-bromoindole-3-carboxylic acid derivative (amide or ester)

-

Palladium(II) chloride (PdCl₂)

-

Xantphos (ligand)

-

Cesium pivalate (additive)

-

Cesium carbonate (Cs₂CO₃)

-

Water

-

Appropriate amine nucleophile

-

Solvent (e.g., dioxane)

Procedure:

-

To a reaction vessel, add the 4-bromoindole-3-carboxylic acid derivative, PdCl₂ (5 mol %), Xantphos, and cesium pivalate.

-

Add the amine nucleophile and Cs₂CO₃ to the mixture.

-

Add a controlled amount of water to the reaction mixture.

-

The reaction is then heated under an inert atmosphere.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

This method's success relies on the initial reduction of Pd(II) to the active Pd(0) catalyst, followed by oxidative addition to the C-Br bond. Water then acts as a nucleophile to facilitate the transformation, ultimately leading to the desired 4-aminoindole-3-carboxylic acid.[1]

Anticancer Activity: Targeting the Bcl-2 Family Proteins

A significant area of research for indole-3-carboxylic acid derivatives has been in oncology, particularly in the development of inhibitors for the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, such as Bcl-2 and Myeloid cell leukemia 1 (Mcl-1).[2][3] Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis (programmed cell death).[2]

Bcl-2/Mcl-1 Signaling Pathway in Apoptosis

The intrinsic pathway of apoptosis is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which is a key step in initiating the apoptotic cascade. In cancer cells, the overexpression of Bcl-2 and Mcl-1 leads to excessive sequestration of pro-apoptotic proteins, thereby inhibiting apoptosis and promoting cell survival. Indole-3-carboxylic acid-based inhibitors are designed to mimic the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of Bcl-2 and Mcl-1, and disrupting their interaction with pro-apoptotic partners. This frees Bax and Bak to induce mitochondrial outer membrane permeabilization and trigger apoptosis.

Caption: Bcl-2/Mcl-1 signaling pathway and the inhibitory action of indole-3-carboxylic acid derivatives.

Quantitative Anticancer Activity

The efficacy of various indole-3-carboxylic acid derivatives as anticancer agents has been quantified through in vitro assays. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for selected compounds against Bcl-2 and Mcl-1, as well as their cytotoxicity against cancer cell lines.

| Compound | Target | Kᵢ (µM) | Cell Line | IC₅₀ (µM) | Reference |

| 12 | Mcl-1 | 0.48 | Mcl-1 dependent cancer cells | - | [4] |

| Bcl-2 | 3.6 | [4] | |||

| 17 | Bcl-2 | 0.26 | - | - | [2] |

| Mcl-1 | 0.072 | [2] | |||

| 26 | Mcl-1 | - | HL-60 | Moderate Inhibition | [3] |

| 34 | Mcl-1 | <0.01 | - | - | [5] |

| Bcl-xL | >1.9 | [5] | |||

| Bcl-2 | >0.77 | [5] | |||

| 35 | Mcl-1 | <0.01 | - | - | [5] |

| Bcl-xL | >1.9 | [5] | |||

| Bcl-2 | >0.77 | [5] | |||

| 4f | Plk1 | 0.41 | HeLa | 0.72 | [6] |

| MCF-7 | 1.15 | [6] | |||

| 4g | Plk1 | 0.13 | HeLa | 0.72 | [6] |

| MCF-7 | 1.15 | [6] |

Experimental Protocol: Fluorescence Polarization Assay for Bcl-2/Mcl-1 Inhibition

Fluorescence polarization (FP) is a widely used technique to measure the binding affinity of small molecules to proteins. This competitive assay measures the displacement of a fluorescently labeled peptide (tracer) from the target protein by an unlabeled inhibitor.[7][8]

Materials:

-

Recombinant Bcl-2 or Mcl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)

-

Indole-3-carboxylic acid derivative (inhibitor)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT)

-

Black, non-binding surface 96- or 384-well plates

-

FP-capable plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the indole-3-carboxylic acid derivative in assay buffer. Prepare working solutions of the Bcl-2/Mcl-1 protein and the fluorescently labeled BH3 peptide.

-

Assay Setup: To the wells of the microplate, add the assay buffer, the serially diluted inhibitor, and the Bcl-2/Mcl-1 protein. Include controls for the free tracer (no protein) and the bound tracer (no inhibitor).

-

Incubation: Incubate the plate at room temperature to allow for the binding equilibrium between the protein and the inhibitor to be reached.

-

Tracer Addition: Add the fluorescently labeled BH3 peptide to all wells.

-

Second Incubation: Incubate the plate again to allow for the competitive binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).

-

Data Analysis: Plot the FP signal against the inhibitor concentration. The IC50 value, the concentration of inhibitor that displaces 50% of the bound tracer, can be determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Antihypertensive Activity: Angiotensin II Receptor Antagonism

Indole-3-carboxylic acid derivatives have also been investigated as antagonists of the angiotensin II receptor type 1 (AT1R), a key component of the Renin-Angiotensin System (RAS) that regulates blood pressure.[9] Blockade of AT1R leads to vasodilation and a reduction in blood pressure, making it an effective strategy for treating hypertension.

The Renin-Angiotensin System (RAS) and AT1R Signaling

The RAS is a hormonal cascade that plays a crucial role in blood pressure regulation. Renin, an enzyme released by the kidneys, cleaves angiotensinogen to angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to the AT1R, a G protein-coupled receptor. This binding initiates a signaling cascade that leads to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and other effects that increase blood pressure. Indole-3-carboxylic acid-based AT1R antagonists competitively block the binding of angiotensin II to its receptor, thereby inhibiting these downstream effects and lowering blood pressure.

Caption: The Renin-Angiotensin System (RAS) and the mechanism of action of indole-3-carboxylic acid-based AT1R antagonists.

Quantitative Antihypertensive Activity

The potency of indole-3-carboxylic acid derivatives as antihypertensive agents is typically determined by their ability to inhibit the binding of radiolabeled angiotensin II to the AT1 receptor. The following table presents the IC50 values for losartan, a commercially available AT1R antagonist, for comparison.

| Compound | Target | IC₅₀ (nM) | Assay Condition | Reference |

| Losartan | AT1R | 5.5 | Human AT1R, radioligand ¹²⁵I[Sar¹,Ile⁸]Ang II | [9] |

| AT1R | 150 | Bovine adrenal cortical membranes, radioligand ¹²⁵I-Ang II | [9] | |

| AT1R | 6.7 | Rat hepatic membranes, radioligand ¹²⁵I[Sar¹,Ile⁸]-Ang II | [9] | |

| Compound V8 | AT1R | - | In vitro results indicated high binding affinity | [10] |

| Compound 20 | AT1R | pA2 = 7.1 ± 0.31 | Isolated rat aortic ring | [9] |

Herbicidal Activity: Targeting Auxin Signaling

In the field of agrochemicals, indole-3-carboxylic acid derivatives have been developed as potent herbicides that act as antagonists of the auxin receptor TIR1 (Transport Inhibitor Response 1).[11] Auxins are plant hormones that regulate various aspects of plant growth and development. Disrupting auxin signaling can lead to uncontrolled growth and ultimately, plant death.

Auxin Signaling Pathway and TIR1 Antagonism

The plant hormone auxin, primarily indole-3-acetic acid (IAA), promotes gene expression by facilitating the degradation of Aux/IAA transcriptional repressors. In the presence of auxin, the F-box protein TIR1, a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, binds to both auxin and an Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor allows auxin response factors (ARFs) to activate the transcription of auxin-responsive genes, leading to various growth responses. Indole-3-carboxylic acid-based herbicides act as antagonists by binding to TIR1 and preventing the formation of the TIR1-auxin-Aux/IAA complex, thereby stabilizing the Aux/IAA repressors and inhibiting auxin-responsive gene expression.

Caption: Auxin signaling pathway and the antagonistic action of indole-3-carboxylic acid-based herbicides on the TIR1 receptor.

Quantitative Herbicidal Activity

The herbicidal efficacy of indole-3-carboxylic acid derivatives is assessed by their ability to inhibit plant growth, often measured as the inhibition of root and shoot elongation. The following table provides data on the inhibitory rates of several compounds against dicotyledonous rape (Brassica napus) and monocotyledonous barnyard grass (Echinochloa crus-galli).

| Compound | Plant Species | Concentration (mg/L) | Root Inhibition (%) | Shoot Inhibition (%) | Reference |

| 10d | B. napus | 100 | 96 | - | [11] |

| 10 | 92 | - | [11] | ||

| 10h | B. napus | 100 | 95 | - | [11] |

| 10 | 93 | - | [11] |

Experimental Protocol: Petri Dish Herbicidal Activity Assay

This in vitro assay is a common method for the primary screening of herbicidal compounds.[11]

Materials:

-

Seeds of test plant species (e.g., Brassica napus, Echinochloa crus-galli)

-

Indole-3-carboxylic acid derivative (test compound)

-

Solvent (e.g., DMSO)

-

Petri dishes

-

Filter paper

-

Growth medium or distilled water

Procedure:

-

Seed Sterilization and Germination: Surface sterilize the seeds and germinate them in the dark on moist filter paper.

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent and then make serial dilutions to the desired test concentrations in the growth medium or distilled water.

-

Assay Setup: Place a piece of filter paper in each petri dish and add a specific volume of the test solution or a control solution (containing the solvent at the same concentration).

-

Seedling Transfer: Once the seeds have germinated and the radicles have reached a certain length, transfer a set number of uniform seedlings to each petri dish.

-

Incubation: Incubate the petri dishes under controlled conditions of light and temperature.

-

Measurement: After a set period (e.g., 3-5 days), measure the length of the roots and shoots of the seedlings.

-

Data Analysis: Calculate the percentage of inhibition of root and shoot growth for each concentration of the test compound compared to the control. The IC50 value (the concentration that causes 50% inhibition) can be determined from the dose-response curve.

Conclusion

Indole-3-carboxylic acid derivatives have proven to be a rich source of biologically active compounds with significant potential in both medicine and agriculture. Their versatility as a scaffold allows for the development of potent and selective inhibitors of various biological targets, including anti-apoptotic proteins, G protein-coupled receptors, and hormone receptors. The detailed synthetic protocols, quantitative biological data, and mechanistic insights provided in this technical guide are intended to facilitate further research and development in this exciting area of chemical biology and drug discovery. The continued exploration of the chemical space around the indole-3-carboxylic acid core is likely to yield new and improved therapeutic and agrochemical agents in the future.

References

- 1. teachmephysiology.com [teachmephysiology.com]

- 2. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a series of novel Mcl-1 inhibitors bearing an indole carboxylic acid moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragment-Based Design, Synthesis, and Biological Evaluation of 1-Substituted-indole-2-carboxylic Acids as Selective Mcl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Boc Protection of Indoline-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the tert-butoxycarbonyl (Boc) protection of the nitrogen atom in indoline-3-carboxylic acid. This procedure is a crucial step in synthetic organic chemistry, particularly in the preparation of building blocks for peptide synthesis and the development of novel therapeutics. The Boc group serves as a stable and reliable protecting group for the secondary amine of the indoline ring, preventing unwanted side reactions while allowing for subsequent chemical transformations at the carboxylic acid moiety.

Reaction Overview

The protection of the indoline nitrogen is achieved by reacting indoline-3-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base. The base deprotonates the carboxylic acid and facilitates the nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of (Boc)₂O. The resulting N-Boc-indoline-3-carboxylic acid is a stable compound that can be readily purified and used in further synthetic steps. The Boc group can be removed under acidic conditions when desired.[1]

Quantitative Data Summary

While specific yields can vary depending on the scale and purity of the starting materials, the Boc protection of amino acids and related heterocyclic compounds is generally a high-yielding reaction. The following table summarizes the typical reagents, their molar ratios, and the conditions used in this protocol.

| Reagent/Parameter | Molar Equivalent/Condition | Role/Purpose |

| Indoline-3-carboxylic acid | 1.0 | Starting material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.5 | Boc group source |

| Triethylamine (TEA) | 2.0 - 3.0 | Base to deprotonate the carboxylic acid and neutralize HCl byproduct |

| Solvent System | Dioxane/Water (1:1) or THF/Water (1:1) | To dissolve reactants |

| Reaction Temperature | 0 °C to Room Temperature | To control reaction rate |

| Reaction Time | 4 - 12 hours | To ensure complete reaction |